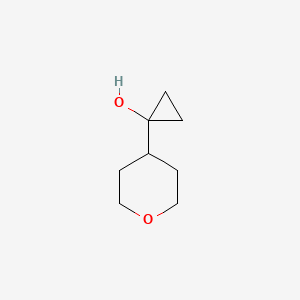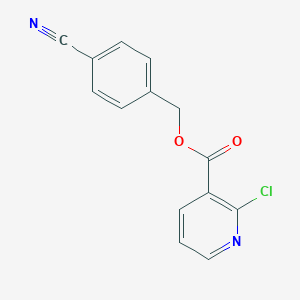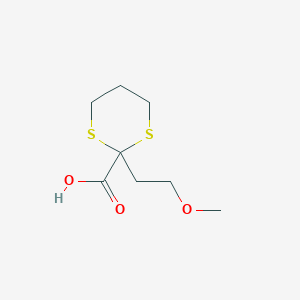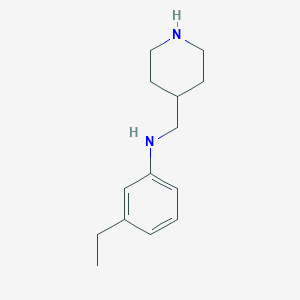
3-Ethyl-N-(piperidin-4-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-N-[(piperidin-4-yl)methyl]aniline is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-[(piperidin-4-yl)methyl]aniline typically involves the reaction of 3-ethyl aniline with piperidine derivatives under specific conditions. One common method is the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a compound containing an active hydrogen atom . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of piperidine derivatives, including 3-ethyl-N-[(piperidin-4-yl)methyl]aniline, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-ethyl-N-[(piperidin-4-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 3-ethyl-N-[(piperidin-4-yl)methyl]aniline include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of 3-ethyl-N-[(piperidin-4-yl)methyl]aniline depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can produce various substituted aniline derivatives .
Wissenschaftliche Forschungsanwendungen
3-ethyl-N-[(piperidin-4-yl)methyl]aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-ethyl-N-[(piperidin-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-ethyl-N-[(piperidin-4-yl)methyl]aniline include other piperidine derivatives such as:
- N-[(piperidin-4-yl)methyl]aniline
- 3-methyl-N-[(piperidin-4-yl)methyl]aniline
- 3-ethyl-N-[(piperidin-3-yl)methyl]aniline
Uniqueness
3-ethyl-N-[(piperidin-4-yl)methyl]aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 3-position and the piperidin-4-ylmethyl group at the nitrogen atom distinguishes it from other similar compounds and can result in different pharmacological and industrial properties .
Eigenschaften
Molekularformel |
C14H22N2 |
|---|---|
Molekulargewicht |
218.34 g/mol |
IUPAC-Name |
3-ethyl-N-(piperidin-4-ylmethyl)aniline |
InChI |
InChI=1S/C14H22N2/c1-2-12-4-3-5-14(10-12)16-11-13-6-8-15-9-7-13/h3-5,10,13,15-16H,2,6-9,11H2,1H3 |
InChI-Schlüssel |
COZIDDIYWUHPEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)NCC2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


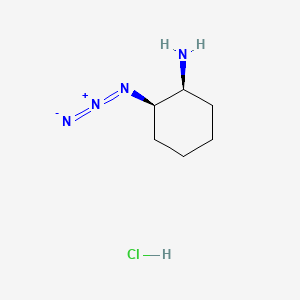

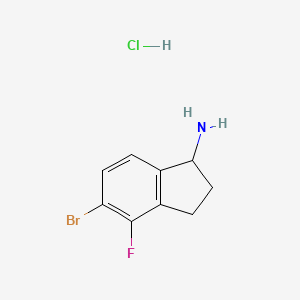



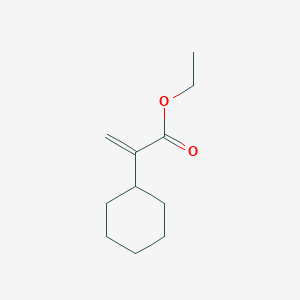

![(3-exo,8-syn)-3-Aminobicyclo[3.2.1]octan-8-ol](/img/structure/B13545959.png)
